

Technical Support Center: RTD-5 Probe Troubleshooting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RTD-5**

Cat. No.: **B1575948**

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures for diagnosing open or short circuits in **RTD-5** probes.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of a faulty **RTD-5** probe?

A1: Common symptoms of a faulty RTD probe include:

- Sudden and erratic temperature readings.[1][2]
- Temperature readings that are consistently too high or too low.[3][4]
- No signal or an open circuit indication from the reading instrument.[1]
- A constant maximum or minimum temperature reading.[2]
- Visible damage to the probe sheath or lead wires, such as cracks, corrosion, or loose connections.[5]

Q2: What is the difference between an open and a short circuit in an **RTD-5** probe?

A2:

- An open circuit indicates a break in the internal wiring of the RTD element. This will result in an infinite resistance reading ("OL" or "OPEN" on a multimeter) and typically causes the monitoring equipment to display an error or a very high temperature reading.[2][6]
- A short circuit occurs when the internal wires of the RTD element come into contact with each other or with the probe's metal sheath. This leads to a very low or near-zero resistance reading, causing the monitoring equipment to display a very low or incorrect temperature reading.[5][7]

Q3: How can I test my **RTD-5** probe for open or short circuits using a multimeter?

A3: You can perform a simple resistance measurement to test your **RTD-5** probe. The detailed experimental protocol is provided below. In summary, you will disconnect the probe from your instrumentation and use a multimeter set to measure resistance (Ohms) to check the resistance across the lead wires.[8][9]

Q4: What is the expected resistance of a healthy **RTD-5** probe?

A4: The expected resistance depends on the type of RTD (e.g., Pt100, Pt1000) and the ambient temperature. The most common type is the Pt100, which has a resistance of 100 Ohms at 0°C.[6][10] At a typical room temperature of 20-25°C, the resistance should be approximately 107.8 to 109.7 Ohms. You can refer to a Resistance vs. Temperature table for your specific RTD type for precise values.[11][12]

Troubleshooting Guide

This section provides a step-by-step guide to diagnose and resolve issues related to open or short circuits in your **RTD-5** probe.

Initial Inspection

- Visual Check: Carefully inspect the entire length of the RTD probe, including the sheath and lead wires, for any signs of physical damage such as bending, cracking, or corrosion at the terminals.[5]
- Connection Integrity: Ensure that the connections to your data acquisition system or controller are secure. Loose connections can mimic the symptoms of a faulty probe.

Resistance Measurement Protocol

This protocol outlines the procedure for measuring the resistance of an **RTD-5** probe to determine if it has an open or short circuit.

Experimental Protocol: RTD Probe Resistance Measurement

Objective: To measure the resistance of an **RTD-5** probe and compare it to expected values to diagnose potential open or short circuits.

Materials:

- **RTD-5** probe to be tested
- Calibrated digital multimeter with resistance measurement (Ohms) capability
- Resistance vs. Temperature reference table for the specific RTD type (e.g., Pt100, Pt1000)

Procedure:

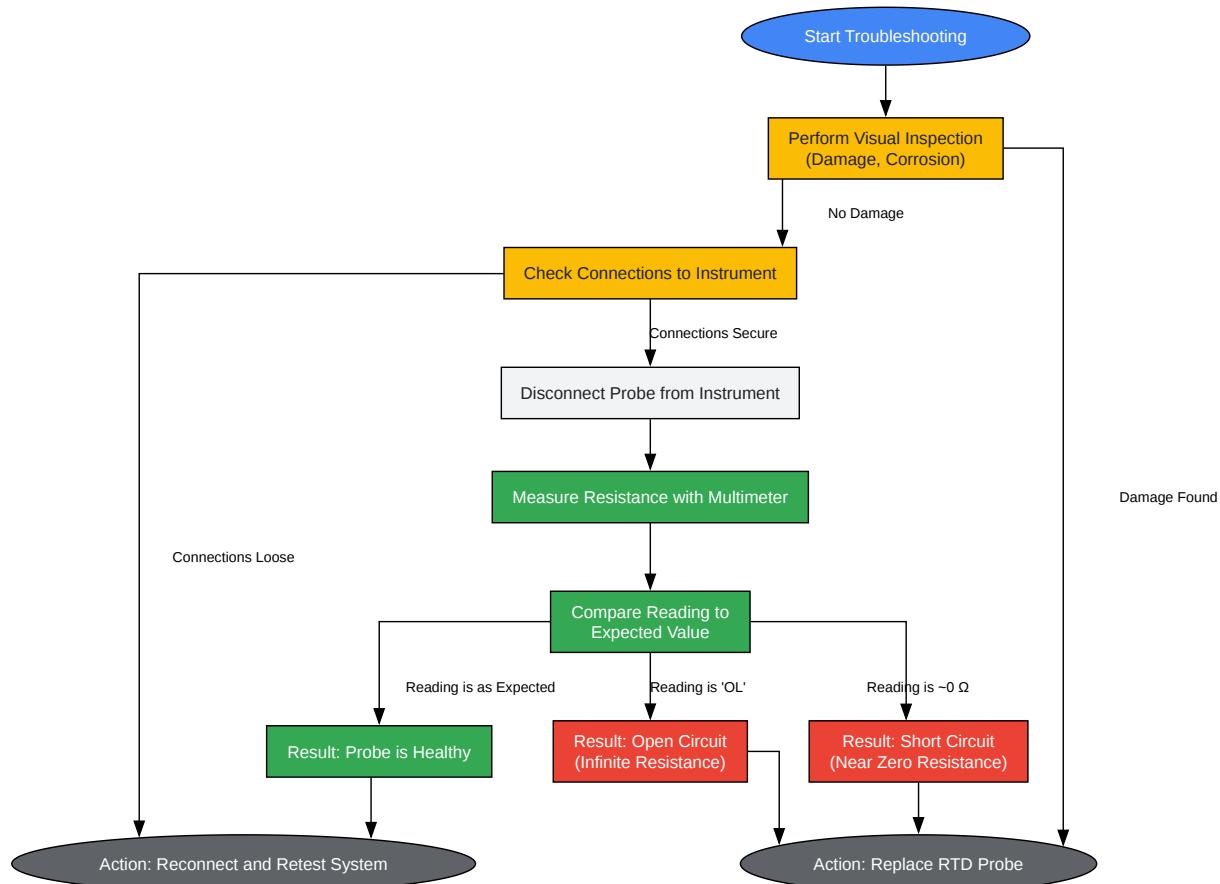
- Power Down: Ensure the instrument or process controller connected to the RTD probe is powered down to prevent electrical damage.[\[8\]](#)
- Disconnect the Probe: Carefully disconnect the **RTD-5** probe's lead wires from the measurement instrument.
- Configure Multimeter: Set the digital multimeter to the resistance measurement mode (Ω).[\[8\]](#)
[\[9\]](#)
- Measure Resistance:
 - For a 2-wire RTD: Connect the multimeter probes to the two lead wires.
 - For a 3-wire RTD: Measure the resistance between the two wires of the same color (typically red). This should be close to 0Ω . Then, measure the resistance between one of the same-colored wires and the third, differently colored wire (typically white).[\[6\]](#)

- For a 4-wire RTD: Measure the resistance between the two pairs of same-colored wires. Each pair should have a resistance close to $0\ \Omega$. Then, measure the resistance between two dissimilar colored wires.[6]
- Record and Compare: Record the resistance reading from the multimeter. Compare this value to the expected resistance at the current ambient temperature using the appropriate Resistance vs. Temperature table.

Interpreting the Results:

- Open Circuit: If the multimeter displays "OL," "OPEN," or a reading of infinite resistance, the RTD has an open circuit.[6]
- Short Circuit: If the multimeter displays a resistance value close to $0\ \Omega$ (when measuring between dissimilar colored wires for 3 and 4-wire RTDs), the RTD has a short circuit.
- Healthy Probe: If the measured resistance is close to the expected value from the reference table for the current ambient temperature, the probe is likely functioning correctly.

Quantitative Data Summary


The following table provides expected resistance values for common Pt100 and Pt1000 RTDs at various temperatures.

Temperature (°C)	Pt100 Resistance (Ω)	Pt1000 Resistance (Ω)
0	100.00	1000.0
10	103.90	1039.0
20	107.79	1077.9
25	109.73	1097.3
30	111.67	1116.7
40	115.54	1155.4
50	119.40	1194.0
100	138.50	1385.0

Data sourced from standard RTD resistance tables.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Visual Troubleshooting Workflow

The following diagram illustrates the logical steps for diagnosing open or short circuits in an **RTD-5** probe.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **RTD-5** probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. instrumentationtools.com [instrumentationtools.com]
- 4. Common RTD Application Problems and their Remedies ~ Learning Instrumentation And Control Engineering [instrumentationtoolbox.com]
- 5. Identify a Faulty RTD - Electrical Engineering Center [electricneutron.com]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. How to Test RTD Sensors | Process Technology [processtechnology.com]
- 9. How to Check RTD: Essential Tips for Optimization and Debugging [ftp.pink-ribbon.be]
- 10. What is an RTD | Understanding RTD Sensors | TE Connectivity [te.com]
- 11. tempco.com [tempco.com]
- 12. web.mst.edu [web.mst.edu]
- 13. Pt1000 Resistance Table [sterlingsensors.co.uk]
- To cite this document: BenchChem. [Technical Support Center: RTD-5 Probe Troubleshooting]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1575948#diagnosing-open-or-short-circuits-in-an-rtd-5-probe>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com